(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
“(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The molecule also contains a fluorophenyl group and an ethyl group .
Molecular Structure Analysis
The molecular formula of this compound is C11H13FN4 . It contains a 1,2,3-triazole ring, an ethyl group, and a fluorophenyl group. The exact structure would depend on the positions of these groups on the triazole ring.Scientific Research Applications
Receptor Imaging and Neuropharmacology
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine and its derivatives have been explored for their potential applications in neuropharmacology, particularly in receptor imaging within the brain. A study focused on the imaging of 5-HT(1A) receptors, a type of serotonin receptor, using a radioligand related to the compound . This application is crucial for understanding the distribution of these receptors in healthy individuals, which has implications for diagnosing and researching psychiatric and neurodegenerative disorders. The research highlighted that the radioligand could be used for quantitative imaging of 5-HT(1A) receptors, providing insights into the receptor's role in various brain areas (Passchier et al., 2000).
Another study utilized a novel 5-HT(1A) antagonist for PET (Positron Emission Tomography) imaging to determine receptor occupancy in the human brain, indicating the broader applicability of fluorophenyl derivatives in developing therapeutic agents for mental health disorders such as anxiety and mood disorders (Rabiner et al., 2002). These applications are pivotal for advancing our understanding of the brain's serotonergic system and developing targeted treatments.
Drug Metabolism and Pharmacokinetics
The metabolism and disposition of drugs related to this compound have been a subject of research to understand how these compounds are processed in the human body. A study on a potent GABA-A alpha2/3 receptor agonist with a similar fluorophenyl structure highlighted the drug's extensive metabolism, indicating the importance of understanding pharmacokinetic profiles for drug development (Polsky-Fisher et al., 2006).
Properties
IUPAC Name |
[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c1-2-10-9(7-13)14-15-16(10)11-6-4-3-5-8(11)12/h3-6H,2,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQHIKVAQLPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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